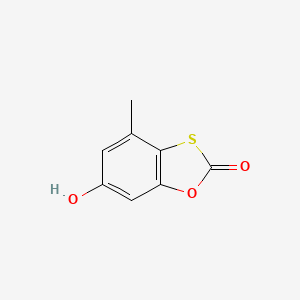

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Descripción general

Descripción

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C8H6O3S . It has a molecular weight of 182.2 and is typically found in a powder form .

Molecular Structure Analysis

The InChI code for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is 1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one serves as a precursor in the synthesis of various heterocyclic compounds. It has been involved in the preparation of 5-hydroxy-1,3-benzoxathiole derivatives, which exhibit biological activities such as juvenoid, insecticidal properties, and potential as synergists for both natural and synthetic insecticides (Degani, Dolci, & Fochi, 1980). Additionally, this chemical scaffold has been utilized in reactions with organophosphorus compounds to produce novel routes to 1,2-benzisothiazole-3(2H)-thiones and other related compounds, showing the versatility of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one in synthetic organic chemistry (El‐Barbary, Clausen, & Lawesson, 1980).

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of compounds synthesized from 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one. Studies show that derivatives synthesized through interactions with cycloalkanecarbaldehydes and active methylene nitriles exhibit higher antimicrobial activity than reference drugs, particularly against gram-positive strains. This suggests a promising pathway for the development of new antibiotics from this chemical class (Grygoriv et al., 2017).

Potential in Anticancer Research

Novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases have been synthesized and evaluated for their potential as anticancer agents. The synthesis of these Schiff bases involves the nitration of 6-hydroxybenzo[d][1,3]oxathiol-2-one, leading to derivatives that exhibited promising cytotoxicity against various cancer cell lines. This highlights the compound's role as a precursor in developing new lead molecules in the fight against cancer (Chazin et al., 2015).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is the nuclear factor-kappaB (NF-κB) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one acts by blocking lipopolysaccharide-induced NF-κB activation . It achieves this by inactivating the inhibitory kappaB kinase beta (IKKβ) , which is a crucial enzyme in the NF-κB signaling pathway. By inactivating IKKβ, the compound prevents the phosphorylation and subsequent degradation of the inhibitor of kappaB (IκB), thereby inhibiting NF-κB activation .

Biochemical Pathways

The compound affects the NF-κB signaling pathway . This pathway is crucial for many biological processes, including inflammation, immunity, cell proliferation, and cell death. By blocking NF-κB activation, the compound can influence these processes and their downstream effects .

Result of Action

By blocking NF-κB activation, 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one can inhibit the transcription of NF-κB-regulated genes . This can lead to a decrease in the production of pro-inflammatory cytokines and other mediators of inflammation, potentially reducing inflammation and other related pathological conditions .

Propiedades

IUPAC Name |

6-hydroxy-4-methyl-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYJAGMAPKWBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1SC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)

![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)

![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2797615.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)